(E)-3-(dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one

Heterocyclic Chemistry Enaminone Cyclocondensation Regioselective Synthesis

(E)-3-(Dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one (CAS 112677-06-2) is a pyrrole-based β-enaminone. Its structure comprises a 1H-pyrrol-2-yl carbonyl moiety conjugated with a dimethylamino vinyl group in the (E)-configuration, providing a push-pull electronic system that is highly activated toward cyclocondensation reactions.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 112677-06-2
Cat. No. B056117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one
CAS112677-06-2
Synonyms(E)-3-(DIMETHYLAMINO)-1-(1H-PYRROL-2-YL)PROP-2-EN-1-ONE
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCN(C)C=CC(=O)C1=CC=CN1
InChIInChI=1S/C9H12N2O/c1-11(2)7-5-9(12)8-4-3-6-10-8/h3-7,10H,1-2H3/b7-5+
InChIKeyZUGJFOJTTVJNQE-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-3-(Dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one (CAS 112677-06-2): A Pyrrole-Based Enaminone Building Block for Heterocyclic Synthesis


(E)-3-(Dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one (CAS 112677-06-2) is a pyrrole-based β-enaminone [1]. Its structure comprises a 1H-pyrrol-2-yl carbonyl moiety conjugated with a dimethylamino vinyl group in the (E)-configuration, providing a push-pull electronic system that is highly activated toward cyclocondensation reactions. This compound is primarily employed as a versatile synthetic intermediate for constructing nitrogen-containing fused heterocycles [2], distinguishing it from simple aryl enaminones by virtue of the additional nucleophilic pyrrole NH and the electron-rich heteroaromatic ring.

Why Generic Enaminone Substitution Fails: The Critical Role of the Pyrrole NH and Heteroaromatic Ring in (E)-3-(Dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one


Although the enaminone scaffold (N–C=C–C=O) is common to many building blocks, the pyrrol-2-yl moiety in this compound confers reactivity that cannot be replicated by phenyl, thiophene, or furan analogs. The free pyrrole NH provides an additional site for hydrogen bonding and potential deprotonation, while the electron-rich five-membered heteroaromatic ring alters the electrophilicity of the enone system compared to six-membered aryl enaminones [1]. In practice, this specific enaminone undergoes regioselective cyclocondensation with hydrazonoyl chlorides to afford unprecedented 4H-pyrazolo[3,4-f]indolizine-4,9(2H)-dione and pyrazolyl-indolizine ring systems [2][3]—transformations that are not accessible with the corresponding phenyl or thiophene enaminones under identical conditions. Substituting a generic enaminone therefore forfeits access to these structurally distinct heterocyclic chemotypes.

Quantitative Differentiation Evidence: (E)-3-(Dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one vs. Closest Enaminone Analogs


Unique Regioselective Cyclocondensation with Hydrazonoyl Chlorides: Access to 4H-Pyrazolo[3,4-f]indolizine-4,9(2H)-diones

Treatment of this pyrrole enaminone with C-ethoxycarbonyl-N-arylhydrazonoyl chlorides under mild conditions yields unprecedented 4H-pyrazolo[3,4-f]indolizine-4,9(2H)-dione derivatives [1]. By contrast, the structurally analogous phenyl enaminone (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, when reacted with hydrazonoyl chlorides, follows a different cyclization pathway and does not afford the pyrazolo-indolizine fused ring system—a consequence of the absence of the pyrrole NH that participates in the cyclization [2]. This regiodivergence is not merely a yield difference but a complete switch in accessible chemotype, making the pyrrole enaminone irreplaceable for synthesizing this specific heterocyclic scaffold.

Heterocyclic Chemistry Enaminone Cyclocondensation Regioselective Synthesis

Downstream Antimicrobial Activity of Derived Pyrazolyl-Indolizines Demonstrated Against Clinically Relevant Pathogens

Sixteen pyrazolyl-indolizine derivatives synthesized from this enaminone (compound 1) were screened for antimicrobial activity [1]. Among them, compounds 5, 9, 13, and 19 exhibited potent antimicrobial efficiency against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhimurium, and Candida albicans [1]. This contrasts with analogous enaminone-derived products from the phenyl series, which showed a different antimicrobial spectrum and lower potency in published screens [2]. The pyrrole enaminone-derived compounds also demonstrated a significant increase in lipid peroxidation (LPO) toward Gram-negative Pseudomonas aeruginosa (compound 9) and increased cell membrane oxidation of Salmonella typhimurium (compound 13) [1], suggesting a membrane-targeted mechanism.

Antimicrobial Discovery Medicinal Chemistry Structure-Activity Relationship

Synthesis from 2-Acetylpyrrole and DMF-DMA: A Facile, High-Yielding, and Robust Protocol

The compound is synthesized by reacting 2-acetylpyrrole with dimethylformamide dimethyl acetal (DMF-DMA) [1]. This one-step protocol affords the (E)-enaminone directly and is considered a robust and facile method [1][2]. In comparison, the synthesis of the N-methylpyrrole analog requires an additional N-alkylation step or the use of 2-acetyl-1-methylpyrrole as starting material, which is commercially less available and more costly [3]. The 2-acetylpyrrole starting material is a commodity chemical (CAS 1072-83-9) available at low cost from multiple suppliers, making this enaminone more economically accessible than analogs requiring specialized precursors.

Synthetic Methodology Enaminone Preparation Building Block Synthesis

Defined (E)-Configuration Confirmed by Single-Crystal X-Ray Diffraction: Structural Certainty for Downstream Stereochemical Control

The (E)-configuration of this enaminone has been unambiguously confirmed by single-crystal X-ray diffraction analysis of its derivatives and by NMR spectroscopy [1][2]. This stereochemical definition is critical because the (E)-enaminone is the thermodynamically stable isomer and the reactive species in cyclocondensation reactions. By contrast, many commercial enaminones are supplied as unspecified E/Z mixtures or with undefined stereochemistry, which can lead to variable reactivity and irreproducible results [3]. The defined (E)-geometry ensures consistent reactivity in subsequent transformations.

Structural Chemistry Crystallography Stereochemistry

Commercial Availability at ≥95% Purity with Documented Characterization: Reduced Time-to-Experiment vs. In-House Synthesis

This compound is commercially available from multiple suppliers at a minimum purity of 95% (molecular weight 164.20 g/mol, formula C₉H₁₂N₂O) . In contrast, closely related pyrrole enaminones such as the N-methyl analog and the 2-formylpyrrole-derived enaminones are not routinely stocked by major catalog suppliers, often requiring custom synthesis with lead times of 4–8 weeks [1]. The combination of ≥95% purity, CAS registry number validation (112677-06-2), and immediate availability reduces the time-to-experiment for heterocyclic synthesis programs.

Chemical Procurement Building Block Supply Quality Assurance

High-Value Application Scenarios for (E)-3-(Dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one Based on Quantitative Differentiation Evidence


Synthesis of 4H-Pyrazolo[3,4-f]indolizine-4,9(2H)-dione Libraries for Antimicrobial Lead Discovery

Medicinal chemistry teams focused on antimicrobial drug discovery should procure this enaminone for the synthesis of 4H-pyrazolo[3,4-f]indolizine-4,9(2H)-dione derivatives—a scaffold that has demonstrated potent activity against Gram-positive, Gram-negative, and fungal pathogens including drug-resistant strains [1]. The pyrazolyl-indolizine compounds derived from this enaminone (particularly compounds 5, 9, 13, and 19) showed broad-spectrum antimicrobial efficiency and induced lipid peroxidation in bacterial membranes [1]. No other commercially available enaminone provides access to this specific fused heterocyclic chemotype [2][3].

Regioselective Cyclocondensation with Hydrazonoyl Chlorides Under Mild, Metal-Free Conditions

This enaminone undergoes chemoselective cyclocondensation with C-ethoxycarbonyl-N-arylhydrazonoyl chlorides in chloroform with triethylamine at room temperature to reflux, yielding unprecedented heterocyclic products without requiring transition-metal catalysts [1]. The free pyrrole NH and (E)-enaminone geometry are essential for this regioselective transformation; phenyl and thiophene enaminones do not afford the same products under identical conditions [2][3]. This metal-free protocol is advantageous for pharmaceutical synthesis where metal contamination must be minimized.

Building Block for Pyrrolo[1,2-a]pyrazine Derivatives with Antifungal Activity

Although the 2-acetylpyrrole-derived enaminone is distinct from the 2-formylpyrrole-derived enaminones used in pyrrolo[1,2-a]pyrazine synthesis, both classes share the pyrrole-enaminone pharmacophore that has been associated with potent antifungal activity against Candida spp., including multidrug-resistant isolates [1]. Researchers investigating structurally related antifungal chemotypes can use this enaminone as an alternative entry point to explore SAR around the pyrrole substitution pattern.

Development of Laser Dyes and Photophysical Materials Based on Pyrrole-Containing Chalcone Chromophores

Pyrrole-containing chalcones structurally related to this enaminone (e.g., DMAPrP) have been characterized as laser dyes with tunable emission, large Stokes shifts, and intramolecular charge-transfer properties [1]. The (E)-enaminone scaffold provides a conjugated donor-acceptor system suitable for photophysical tuning. This compound can serve as a precursor for synthesizing novel pyrrole-based fluorophores for optical applications.

Quote Request

Request a Quote for (E)-3-(dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.